molecular formula C9H13N3O5 B601081 Decitabin-Verunreinigung 11 CAS No. 909402-26-2

Decitabin-Verunreinigung 11

Katalognummer: B601081
CAS-Nummer: 909402-26-2
Molekulargewicht: 243.22
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method used to quantify Decitabine and its impurities. Various studies have developed and validated HPLC methods to detect Decitabine Impurity 11 with high sensitivity and specificity. For instance:

  • A study utilized a reverse-phase HPLC method with a C18 column, achieving a resolution for related substances including Decitabine Impurity 11 within a concentration range of 0.7 ppm to 7.1 ppm .
  • Another research employed gradient elution techniques to separate Decitabine from its impurities effectively, demonstrating recovery rates exceeding 99% .

UV Spectrophotometry
This technique has also been employed for the estimation of Decitabine levels in pharmaceutical formulations. The maximum absorption was noted at 221 nm, allowing for routine analysis with acceptable accuracy .

Clinical Significance of Decitabine Impurity 11

The clinical implications of Decitabine Impurity 11 are critical, particularly concerning patient safety and treatment efficacy:

  • Toxicity Profiles : Studies indicate that patients treated with decitabine may experience significant adverse effects such as neutropenia and thrombocytopenia. The presence of impurities could exacerbate these toxicities or alter their incidence rates .
  • Efficacy Variability : The efficacy of decitabine in treating myelodysplastic syndromes can be influenced by the purity of the drug administered. Variability in response rates has been observed, particularly in patients with renal dysfunction who may experience different toxicity profiles compared to those with normal renal function .

Case Studies

Several case studies highlight the importance of monitoring impurities in decitabine formulations:

  • Study on Myelodysplastic Syndromes : A retrospective analysis involving patients treated with decitabine revealed that those receiving formulations with higher impurity levels had poorer outcomes compared to those treated with purer forms . The overall response rate was significantly lower in the high-impurity group.
  • Impact on Treatment Cycles : In another study involving patients receiving multiple cycles of decitabine therapy, it was noted that initial responses were often delayed in those exposed to higher levels of impurities . This suggests that careful monitoring and control of impurity levels are essential for optimizing treatment outcomes.

Wirkmechanismus

Target of Action

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . It primarily targets DNA methyltransferases , enzymes that add a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence, often leading to the silencing of gene expression. By inhibiting DNA methyltransferases, decitabine induces DNA hypomethylation and corresponding alterations in gene expression .

Mode of Action

Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This hypomethylation can lead to the re-expression of silenced tumor suppressor genes . Decitabine is a prodrug analogue of the natural nucleotide 2’-deoxycytidine, which, upon being phosphorylated intracellularly, is incorporated into DNA and exerts numerous effects on gene expression .

Biochemical Pathways

Decitabine’s action affects the biochemical pathways related to DNA methylation. By inhibiting DNA methyltransferases, it leads to global DNA hypomethylation . This hypomethylation can alter gene expression, potentially leading to the reactivation of silenced tumor suppressor genes . This alteration in gene expression can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Decitabine and its analogues are rapidly cleared from plasma . They undergo spontaneous hydrolysis or are deaminated by cytidine deaminase . The intracellular activation of decitabine involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

The primary result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the re-expression of silenced tumor suppressor genes . In the context of cancer treatment, this can inhibit the proliferation of cancerous cells and potentially induce cell death .

Action Environment

The action of decitabine can be influenced by various environmental factors. For instance, it has been reported that decitabine is very unstable and undergoes hydrolytic degradation in the presence of water . This suggests that the stability and efficacy of decitabine could be affected by the hydration status of the cellular environment . Additionally, pH and temperature are two critical factors that can cause decitabine to degrade in the aqueous environment .

Biochemische Analyse

Biochemical Properties

Decitabine Impurity 11, as a derivative of Decitabine, may interact with various enzymes, proteins, and other biomolecules. Decitabine is known to be a DNA methyltransferase inhibitor, suggesting that Decitabine Impurity 11 may also interact with this enzyme

Cellular Effects

Decitabine Impurity 11 may have significant effects on various types of cells and cellular processes. Studies on Decitabine have shown that it can modulate T-cell homeostasis and restore immune tolerance . It’s plausible that Decitabine Impurity 11 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Decitabine Impurity 11 is likely to involve interactions at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Decitabine is known to induce DNA hypomethylation by inhibiting DNA methyltransferase . Decitabine Impurity 11 might exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

Studies on Decitabine have shown that it can have sustained responses in patients with refractory immune thrombocytopenia , suggesting that Decitabine Impurity 11 might exhibit similar temporal effects.

Dosage Effects in Animal Models

Research on Decitabine has shown that low-dose decitabine can improve survival and slow tumor growth in a mouse model of high-grade sarcoma . It’s possible that Decitabine Impurity 11 may have similar dosage-dependent effects.

Metabolic Pathways

Decitabine is known to be metabolized by deoxycytidine kinase and cytidine deaminase , suggesting that Decitabine Impurity 11 might be involved in similar metabolic pathways.

Transport and Distribution

Decitabine is known to be transported into cells by an equilibrative-nucleoside-transport system . Decitabine Impurity 11 might be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

Given that Decitabine is a DNA methyltransferase inhibitor, it is likely that Decitabine Impurity 11 also localizes to the nucleus where it could interact with DNA and potentially affect gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decitabine Impurity 11 involves several steps, typically starting from cytidine analogs. The reaction conditions often include the use of specific reagents such as sodium hydroxide, ethanol, and monobasic potassium phosphate . The process may involve multiple purification steps to isolate the impurity from the main product.

Industrial Production Methods

In industrial settings, the production of Decitabine and its impurities, including Decitabine Impurity 11, is carefully controlled to ensure the purity and efficacy of the final pharmaceutical product. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify impurities during the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Decitabine Impurity 11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, ethanol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the impurity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Decitabine Impurity 11 is unique in its specific structure and formation during the synthesis and degradation of Decitabine. Its presence and concentration can significantly impact the stability and efficacy of the final pharmaceutical product .

Biologische Aktivität

Decitabine Impurity 11 is a byproduct associated with the synthesis of decitabine, a potent hypomethylating agent used primarily in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Understanding the biological activity of this impurity is crucial for assessing its potential effects on therapeutic outcomes and safety profiles.

Overview of Decitabine

Decitabine is a nucleoside analog that undergoes phosphorylation to become active, ultimately leading to the incorporation of 5-aza-2'-deoxycytidine into DNA. This incorporation inhibits DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes, which plays a significant role in its anticancer effects .

The primary mechanism through which decitabine exerts its biological effects involves:

  • Inhibition of DNMTs : Decitabine binds covalently to DNMTs, particularly DNMT1, leading to their depletion and subsequent hypomethylation of DNA .
  • Induction of Gene Expression : The hypomethylation process reactivates tumor suppressor genes that are often silenced in cancer cells, thereby inhibiting neoplastic cell proliferation .
  • DNA Damage Response : At higher concentrations, decitabine can induce double-strand breaks in DNA, promoting apoptosis in malignant cells .

Data Table: Characteristics and Effects

CharacteristicDecitabineDecitabine Impurity 11
MechanismDNMT inhibitionUnknown; potential cytotoxicity
Therapeutic UseMDS, AMLNot established
Cytotoxic EffectsInduces apoptosisPotentially similar
Drug FormulationInjectableNot specified
Regulatory StatusFDA approvedNot approved

Case Studies and Research Findings

  • Cytotoxic Effects in Cancer Cells : A study demonstrated that decitabine-loaded nanoparticles significantly enhanced cytotoxicity against AML cell lines compared to free decitabine. This suggests that impurities like Decitabine Impurity 11 could similarly affect drug delivery and efficacy if present in significant amounts .
  • Renal Dysfunction Impact : In patients with acute myeloid leukemia, those with renal dysfunction exhibited higher rates of severe cardiotoxicity when treated with decitabine. While this study did not directly address impurities, it highlights the importance of monitoring all components of treatment regimens for safety .
  • Mechanistic Studies : Research has shown that decitabine treatment can lead to paradoxical increases in hydroxymethylcytosines, indicating complex interactions within cellular pathways that could also involve impurities .

Eigenschaften

CAS-Nummer

909402-26-2

Molekularformel

C9H13N3O5

Molekulargewicht

243.22

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.